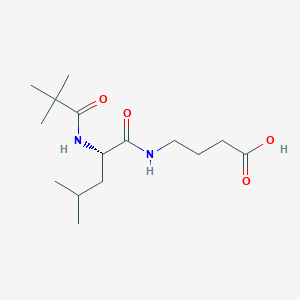
N-Pivaloylleucyl-gamma-aminobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pivaloylleucyl-gamma-aminobutyric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pivaloylleucyl-gamma-aminobutyric acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of butanoic acid derivatives with specific amines under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. Industrial production also emphasizes cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Pivaloylleucyl-gamma-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-Pivaloylleucyl-gamma-aminobutyric acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Pivaloylleucyl-gamma-aminobutyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. These interactions are crucial for its applications in medicine and biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 4-((2,2-dimethyl-1-oxopropyl)amino)-
- Butanoic acid, 4-[(2,2-dimethyl-1-oxopropyl)amino]-, 2-methyl-2-azabicyclo[3.2.0]hept-7-yl ester
Uniqueness
N-Pivaloylleucyl-gamma-aminobutyric acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
91147-50-1 |
|---|---|
Formule moléculaire |
C15H28N2O4 |
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
4-[[(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H28N2O4/c1-10(2)9-11(17-14(21)15(3,4)5)13(20)16-8-6-7-12(18)19/h10-11H,6-9H2,1-5H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |
Clé InChI |
DXFCILWYVUYYQX-NSHDSACASA-N |
SMILES |
CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
Synonymes |
N-pivaloylleucyl-GABA N-pivaloylleucyl-gamma-aminobutyric acid PL-GABA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















